6-Azaspiro[3.4]octan-8-ol;hydrochloride
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Overview
Description
6-Azaspiro[3.4]octan-8-ol hydrochloride is a chemical compound with the CAS Number: 1822646-62-7 . It has a molecular weight of 163.65 . The IUPAC name for this compound is 6-azaspiro[3.4]octan-8-ol hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 6-Azaspiro[3.4]octan-8-ol hydrochloride is 1S/C7H13NO.ClH/c9-6-4-8-5-7(6)2-1-3-7;/h6,8-9H,1-5H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
6-Azaspiro[3.4]octan-8-ol hydrochloride is a powder at room temperature . It has a molecular weight of 163.65 .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Processes : The compound has been synthesized through various chemical reactions. For instance, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] reacted with primary aliphatic amines to form amino alcohols, which were then converted into N-chloroacetyl derivatives. These derivatives underwent further reactions to form 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides (Mandzhulo et al., 2016).
- Structural Studies : X-ray diffraction studies have been used to discuss the molecular and crystal structure of related compounds, providing insights into their chemical properties (Iusupov et al., 2022).
Drug Discovery and Chemical Building Blocks
- Role in Drug Discovery : The compound and its derivatives have been explored as novel, multifunctional modules in drug discovery. Their diverse and structurally unique characteristics make them suitable for various pharmacological applications (Li et al., 2013).
- Chemical Scaffolds : Azaspirocycles like 6-Azaspiro[3.4]octan-8-ol hydrochloride serve as important scaffolds in chemistry-driven drug discovery. Their functionalized derivatives have shown relevance in various therapeutic areas (Wipf et al., 2004).
Crystallography and Molecular Studies
- Crystallography : Detailed crystallographic studies of related compounds have provided insights into their structural conformations and molecular interactions, which are crucial for understanding their potential therapeutic applications (Manjunath et al., 2011).
Potential Pharmacological Applications
- Nicotinic Receptor Agonists : Some derivatives have been studied as α7 nicotinic acetylcholine receptor (nAChR) partial agonists. These findings could have implications in cognitive improvement and the treatment of neurological disorders (Hill et al., 2017).
Safety and Hazards
The safety information for 6-Azaspiro[3.4]octan-8-ol hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
6-azaspiro[3.4]octan-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-4-8-5-7(6)2-1-3-7;/h6,8-9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWZUWXAFQMVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822646-62-7 |
Source
|
Record name | 6-azaspiro[3.4]octan-8-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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